Idoxuridine - 54-42-2

Idoxuridine

Catalog Number: EVT-270024
CAS Number: 54-42-2
Molecular Formula: C9H11IN2O5
Molecular Weight: 354.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idoxuridine (5-iodo-2′-deoxyuridine, IUdR, IDU) is a synthetic nucleoside analog that exhibits antiviral activity. [, ] It acts as an analog of thymidine and disrupts viral replication. []

Future Directions
  • Improving solubility and delivery: Exploring novel formulations and drug delivery systems to enhance its solubility and bioavailability could broaden its applications. [, , ]
  • Investigating its radiosensitizing potential: Further research is necessary to determine the efficacy and safety of idoxuridine as a radiosensitizer in cancer treatment. [, ]

Thymidine

Relevance: Idoxuridine acts as a thymidine analog, meaning it possesses a similar chemical structure to thymidine. This structural similarity allows idoxuridine to interfere with DNA synthesis, particularly in cells infected with viruses like herpes simplex virus (HSV). Idoxuridine competes with thymidine for incorporation into viral DNA, ultimately disrupting viral replication. [, ]

5-iodo-2'-deoxyuridine-5'-monophosphate

Relevance: After ocular administration, idoxuridine can be converted into its monophosphate form, 5-iodo-2'-deoxyuridine-5'-monophosphate. This phosphorylated form of idoxuridine, along with its di- and triphosphate forms, contributes to its antiviral activity by becoming incorporated into DNA and disrupting viral replication. []

5-iodo-2'-deoxyuridine-5'-diphosphate

Relevance: Like its monophosphate counterpart, 5-iodo-2'-deoxyuridine-5'-diphosphate is generated intracellularly following idoxuridine administration. These phosphorylated idoxuridine derivatives play a collective role in inhibiting viral DNA synthesis. []

5-iodo-2'-deoxyuridine-5'-triphosphate

Relevance: The triphosphate form, 5-iodo-2'-deoxyuridine-5'-triphosphate, along with the mono- and diphosphate forms, becomes incorporated into viral DNA, leading to the disruption of viral replication and exhibiting the antiviral effects of idoxuridine. []

2'-Deoxyuridine

Relevance: 2'-Deoxyuridine is a product of idoxuridine degradation, both by light in acidic solutions and by heat. [, ]

2-Deoxyribose

Relevance: 2-Deoxyribose is another product of idoxuridine breakdown by heat, resulting from the cleavage of the glycosidic bond between the sugar and the base. []

(E)-5-(2-bromovinyl)-2′-deoxyuridine (BVDU)

Relevance: Both BVDU and idoxuridine belong to the same class of antiviral agents, nucleoside analogs, and exert their antiviral effects by disrupting viral DNA replication. They differ in their halogen substituents, with BVDU possessing a bromovinyl group and idoxuridine having an iodine atom at the 5-position of the pyrimidine ring. []

Ropidoxuridine

Relevance: Ropidoxuridine is metabolized in the liver by aldehyde oxidase to yield the active compound, idoxuridine. This conversion allows for a more favorable pharmacokinetic profile compared to administering idoxuridine directly. Both ropidoxuridine and idoxuridine exhibit radiosensitizing activity. []

Source and Classification

Idoxuridine is derived from deoxyuridine and is classified under nucleoside analogs. Its structure closely resembles that of thymidine, a natural component of DNA, allowing it to effectively substitute for thymidine during viral replication processes. This substitution leads to the production of defective viral DNA, thereby inhibiting the virus's ability to replicate and infect host cells .

Synthesis Analysis

The synthesis of Idoxuridine can be achieved through various methods, with one notable approach involving the iodination of deoxyuridine. A common synthetic route includes:

  1. Starting Material: Deoxyuridine.
  2. Iodination Reaction: The introduction of iodine at the 5-position of the uracil ring is typically performed using iodine monochloride or sodium iodide in a suitable solvent.
  3. Purification: The crude product is purified through crystallization or chromatography techniques to yield pure Idoxuridine.

Recent studies have also explored biotechnological approaches for synthesizing Idoxuridine, such as using immobilized lactic acid bacteria in a one-pot biosynthesis process . This method demonstrates potential advantages in terms of efficiency and eco-friendliness compared to traditional chemical synthesis.

Molecular Structure Analysis

Idoxuridine has a molecular formula of C9H11IN2O5C_9H_{11}IN_2O_5 and a molar mass of approximately 354.1 g/mol . Its structural characteristics include:

  • Base Structure: The compound consists of a pyrimidine ring (uracil) linked to a deoxyribose sugar.
  • Iodine Substitution: The iodine atom is substituted at the 5-position of the uracil base, which is crucial for its antiviral activity.
  • Stereochemistry: The sugar moiety exhibits specific stereochemical configurations that are essential for its biological function.

Computational studies using density functional theory (DFT) have provided insights into the electronic properties and stability of Idoxuridine, confirming its suitability as a nucleoside analog .

Chemical Reactions Analysis

Idoxuridine undergoes several key chemical reactions relevant to its function as an antiviral agent:

  1. Incorporation into Viral DNA: Idoxuridine competes with thymidine during DNA synthesis by viral polymerases, leading to the incorporation of faulty nucleotides into the growing viral DNA strand.
  2. Deactivation Pathways: The compound is subject to rapid metabolism by deaminases and nucleotidases, which can limit its systemic effectiveness when administered orally .
  3. Polymerization Kinetics: Studies have shown that the kinetics of incorporation into DNA can be influenced by factors such as concentration and presence of competing nucleotides.
Mechanism of Action

Idoxuridine exerts its antiviral effects primarily by mimicking thymidine, thus interfering with viral DNA replication. The mechanism involves:

  • Substitution for Thymidine: Upon administration, Idoxuridine is phosphorylated and incorporated into viral DNA by viral DNA polymerases.
  • Inhibition of Viral Replication: This incorporation results in chain termination or malfunctioning DNA, preventing the virus from replicating effectively .
  • Target Specificity: Idoxuridine's action is particularly effective against herpes viruses due to their reliance on host cell machinery for replication.
Physical and Chemical Properties Analysis

Idoxuridine exhibits several notable physical and chemical properties:

These properties influence its formulation in pharmaceutical applications.

Applications

Idoxuridine has several important applications in medicine:

  1. Antiviral Treatment: Primarily used topically for treating herpes simplex keratitis, it helps reduce viral load in infected tissues.
  2. Research Applications: Used in laboratory settings to study viral replication mechanisms and test new antiviral compounds.
  3. Potential Neuroprotective Effects: Recent studies suggest that Idoxuridine and its analogs may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson's disease .
Historical Development and Context of Idoxuridine as a Pioneering Antiviral Agent

Prusoff’s Seminal Work: Synthesis and Early Mechanistic Insights

The genesis of idoxuridine (5-iodo-2'-deoxyuridine, IDU) traces back to 1958–1959, when Yale University pharmacologist William H. Prusoff synthesized it as a thymidine analog during exploratory anticancer research [6] [9]. Prusoff's foundational study, published in the Biochimica et Biophysica Acta journal in 1959, detailed the substitution of iodine at the 5-position of the uracil ring—a structural mimic of thymidine's methyl group [10]. Initial biological characterization revealed unexpected antiviral properties: IDU inhibited vaccinia virus plaque formation in chick embryo cell cultures at concentrations as low as 2–10 µg/mL and suppressed herpes simplex virus (HSV) replication in vitro [1] [3].

Prusoff's mechanistic hypothesis—termed "lethal incorporation"—proved revolutionary. He postulated that IDU, phosphorylated intracellularly to its triphosphate form (IDU-TP), competes with thymidine triphosphate (TTP) for incorporation into viral DNA by viral DNA polymerases [5] [9]. Once integrated, the iodine atom's bulkier van der Waals radius (2.15 Å versus hydrogen's 1.20 Å) distorted the DNA helix, impairing template function and inducing premature chain termination [7]. Crucially, IDU’s activation depended on phosphorylation by both viral and cellular kinases, explaining its lack of selectivity and consequent cytotoxicity—a limitation that would later confine it to topical use [5] [8].

Table 1: Key Milestones in the Early Development of Idoxuridine

YearEventSignificance
1958–1959Synthesis by William Prusoff at Yale University [6] [9]First intentional design of a thymidine analog with halogen substitution (iodine at C5 position).
1959Publication of synthesis and initial antiviral screening [10]Demonstrated inhibition of vaccinia virus and HSV in cell culture.
1961Herrmann’s confirmation of anti-herpetic activity [3]Validated IDU’s plaque reduction capability against HSV-1 in vitro.
1962Kaufman’s pioneering clinical trials for HSV keratitis [3]Established first human application, leading to FDA approval.

Transition from Anticancer Candidate to First FDA-Approved Antiviral (1963)

Despite its origins in oncology, IDU’s severe systemic toxicity—notably bone marrow suppression and gastrointestinal damage—precluded its use as an anticancer drug [1] [7]. A pivotal redirection occurred when ophthalmologist Herbert Kaufman, recognizing the need for localized antiviral therapy, evaluated IDU in herpetic keratitis models. In landmark 1962 experiments, Kaufman demonstrated that topical 0.1% IDU solution applied hourly eradicated HSV-induced dendritic ulcers in rabbit corneas without immediate ocular toxicity [3]. Clinical trials swiftly followed, showing epithelial healing in ~70% of patients within two weeks—a breakthrough for a condition previously leading to blindness [1] [7].

This efficacy propelled IDU to become the first FDA-approved antiviral drug in June 1963 under the brand name Herplex (Allergan) [2] [4] [6]. Its approval marked a paradigm shift: viruses, once considered untreatable, became pharmacologically targetable entities. However, systemic formulations were abandoned after a 1975 controlled trial for herpes simplex encephalitis revealed no benefit alongside severe toxicity (e.g., myelosuppression, hepatotoxicity), cementing IDU’s role as a topically restricted agent [7] [9].

Table 2: Idoxuridine in Context: The First Generation of Antiviral Drugs

Drug (Approval Year)Viral Target(s)Administration RouteTherapeutic LimitationBreakthrough Significance
Idoxuridine (1963)HSV-1, VacciniaTopical (ophthalmic)Systemic toxicity; corneal irritation; viral resistanceFirst-ever FDA-approved antiviral drug.
Vidarabine (1976)HSV, VZVIntravenous, topicalLow solubility; rapid deamination to inactive metaboliteFirst systemic antiviral for herpes encephalitis.
Trifluridine (1980)HSVTopical (ophthalmic)Similar toxicity profile to IDUSuperseded IDU due to superior corneal penetration.

Role in Shaping Nucleoside Analogue Drug Discovery Paradigms

Idoxuridine’s clinical adoption, albeit limited, established foundational principles for nucleoside analogue design:

  • Metabolic Activation Requirement: IDU underscored the necessity of phosphorylation for antiviral activity, guiding later efforts to exploit viral-specific kinases for selectivity. For example, acyclovir (approved 1982) leverages HSV thymidine kinase for preferential monophosphorylation, sparing uninfected cells [8].
  • Prodrug Innovations: IDU’s poor oral bioavailability (~<5%) and rapid deamination inspired prodrug strategies. Valacyclovir (1995)—the L-valyl ester of acyclovir—improved oral absorption 3–5× by utilizing peptide transporters, a concept directly addressing IDU’s pharmacokinetic flaws [8].
  • Target Expansion: IDU’s activity against poxviruses (e.g., vaccinia) validated viral DNA polymerases as druggable targets, influencing the development of acyclic nucleoside phosphonates like cidofovir (1996) for resistant herpesviruses and orthopoxviruses [4] [7].

Furthermore, IDU catalyzed regulatory and commercial interest in antivirals. Between 1963–2000, 18 nucleoside analogues gained approval for viruses including HIV, HBV, and HCV—collectively transforming virology from a diagnostic to a therapeutic discipline [4] [8].

Table 3: Nucleoside Analogues Directly Influenced by Idoxuridine’s Legacy

Drug (Approval Year)Chemical ModificationPrimary Viral TargetAdvancement Over Idoxuridine
Trifluridine (1980)5-trifluoromethyl substitutionHSV-1/2Higher antiviral potency; lower corneal toxicity.
Acyclovir (1982)Acyclic sugar moietyHSV, VZVViral kinase selectivity reduces systemic toxicity.
Ganciclovir (1988)Acyclic guanosine analogHCMVActivity against cytomegalovirus.
Cidofovir (1996)Phosphonate group (bypasses kinase step)Resistant HSV, PoxvirusesBroad-spectrum anti-DNA virus activity; no cross-resistance.

Idoxuridine remains a historical beacon—a molecule whose limitations were as instructive as its efficacy. Its synthesis by Prusoff and clinical translation by Kaufman ignited a field that has since yielded >90 approved antivirals, underscoring its enduring impact on chemotherapeutic paradigms [4] [8].

Properties

CAS Number

54-42-2

Product Name

Idoxuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C9H11IN2O5

Molecular Weight

354.10 g/mol

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

XQFRJNBWHJMXHO-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Solubility

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.
In water, 2.0X10+3 mg/L at 25 °C
Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane.
2.34e+01 g/L
0.1 N NaOH 30 (mg/mL)
0.1 N HCL 2 (mg/mL)
H2O (mg/mL)

Synonyms

123I-Labeled Idoxuridine
125I-Labeled Idoxuridine
131I-Labeled Idoxuridine
3H-Labeled Idoxuridine
5 Iodo 2' deoxyuridine
5 Iododeoxyuridine
5-Iodo-2'-deoxyuridine
5-Iododeoxyuridine
Allergan 211
Herplex Liquifilm
Idoxuridine
Idoxuridine, 123I Labeled
Idoxuridine, 123I-Labeled
Idoxuridine, 125I Labeled
Idoxuridine, 125I-Labeled
Idoxuridine, 131I Labeled
Idoxuridine, 131I-Labeled
Idoxuridine, 3H Labeled
Idoxuridine, 3H-Labeled
Idoxuridine, Radical Ion (+1)
Idoxuridine, Radical Ion (1-)
Iododeoxyuridine
IUdR
Kerecide
Liquifilm, Herplex
NSC 39661
NSC-39661
NSC39661
Oftan IDU
Oftan-IDU
OftanIDU
SK and F-14287
Stoxil

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.